B1577970 Brevinin-1AUb

Brevinin-1AUb

Cat. No.: B1577970
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1AUb is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American red-legged frog, Rana aurora aurora. It belongs to the Brevinin-1 family, characterized by a conserved C-terminal cyclic heptapeptide domain (Cys-X$^6$-Cys motif) and a variable N-terminal hydrophobic region. The primary structure of this compound comprises 24 amino acid residues with the sequence FLPILAGLAANILPKVFCSITKKC .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPILAGLAANILPKVFCSITKKC

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Structural Composition : The peptide contains 33.33% charged residues (Ee) and 66.67% hydrophobic residues (Cc) , contributing to its amphipathic nature, a critical property for membrane interaction .
  • Antimicrobial Activity: Brevinin-1AUb exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, P. aeruginosa, E. cloacae), Gram-positive bacteria (S. aureus, S. epidermidis), and the fungus C. albicans. Minimum inhibitory concentrations (MICs) range from 3 µg/mL (for S. aureus and C. albicans) to >50 µg/mL (for K. pneumoniae) .
  • Mechanism of Action : Like other Brevinin peptides, it likely disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation or lysis.

Comparison with Similar Compounds

This compound is closely related to Brevinin-1AUa, another peptide from the same species. Below is a detailed comparison based on structural and functional data (Table 1).

Table 1: Structural and Functional Comparison of this compound and Brevinin-1AUa

Parameter This compound Brevinin-1AUa
Sequence FLPILAGLAANILPKVFCSITKKC FLPILAGLAAKLVPKVFCSITKKC
Residue Composition Ee: 33.33%, Cc: 66.67% Hh: 12.50%, Ee: 33.33%, Cc: 54.17%
Length 24 residues 24 residues
MIC (µg/mL)
- E. coli 25 13
- P. aeruginosa 25 25
- E. cloacae 25 13
- K. pneumoniae >50 50
- S. aureus 3 3
- S. epidermidis 6 6
- C. albicans 3 3
Key Structural Variance N-terminal: AANILPK N-terminal: AAKLVPK

Key Findings:

Sequence Variability : The substitution of KLVPK (Brevinin-1AUa) with NILPK (this compound) in the N-terminal region alters hydrophobicity and charge distribution. This change may enhance interactions with bacterial membranes, explaining this compound’s higher MICs against E. coli and E. cloacae .

Residue Composition : this compound lacks the Hh (hydrophobic) component reported in Brevinin-1AUa, which could reduce hemolytic activity while maintaining antimicrobial efficacy.

Activity Against K. pneumoniae : this compound shows reduced potency (>50 µg/mL) compared to Brevinin-1AUa (50 µg/mL), suggesting structural sensitivity to specific bacterial membrane components.

Broader Context:

  • Comparison with Other Brevinin Peptides : this compound shares the C-terminal cysteine-stabilized α-helix (CSH) motif with peptides like Brevinin-2GU and Brevinin-1E. However, its extended N-terminal region distinguishes it in terms of target specificity and potency .
  • Trade-offs in Design : The higher cationic charge (66.67% Cc) in this compound may improve bacterial membrane targeting but could also increase cytotoxicity risks, a common challenge in AMP optimization.

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